5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide
Overview
Description
5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C7H4BrFN2O2S and a molecular weight of 279.09 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a bromine, cyano, and fluorine substituent on a benzene ring, along with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-2-fluorobenzenesulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like cyano and sulfonamide makes the benzene ring less reactive towards electrophilic substitution.
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution, especially at the bromine position, due to the electron-withdrawing effects of the cyano and sulfonamide groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., HNO3) and sulfonating agents (e.g., SO3) under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents at elevated temperatures.
Major Products
Electrophilic Substitution: Products include nitrated or sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted derivatives where the bromine atom is replaced by nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide depends on its application. In biochemical assays, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of electron-withdrawing groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzenesulfonamide
- 4-Cyano-2-fluorobenzenesulfonamide
- 5-Bromo-2-fluorobenzenesulfonamide
Uniqueness
5-Bromo-4-cyano-2-fluorobenzene-1-sulfonamide is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring, along with a sulfonamide group. This unique structure imparts distinct electronic properties, making it valuable for specific research applications .
Properties
IUPAC Name |
5-bromo-4-cyano-2-fluorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O2S/c8-5-2-7(14(11,12)13)6(9)1-4(5)3-10/h1-2H,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQADTAPVFLCCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)N)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254432 | |
Record name | Benzenesulfonamide, 5-bromo-4-cyano-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-02-4 | |
Record name | Benzenesulfonamide, 5-bromo-4-cyano-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 5-bromo-4-cyano-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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